molecular formula C4H6N2O2S2 B13598926 Thiazol-2-ylmethanesulfonamide

Thiazol-2-ylmethanesulfonamide

Cat. No.: B13598926
M. Wt: 178.2 g/mol
InChI Key: HVYIYGBLHRXWAN-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanesulfonamide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including thiazol-2-ylmethanesulfonamide, often involves the Hantzsch synthesis method. This method typically involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . The reaction conditions usually require heating and the presence of a suitable solvent.

Industrial Production Methods: Industrial production of thiazole derivatives may employ eco-friendly methods such as microwave irradiation techniques. These methods allow for rapid and efficient synthesis under solvent-free conditions, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Thiazol-2-ylmethanesulfonamide can be compared with other thiazole derivatives:

Uniqueness: this compound is unique due to its combination of thiazole and sulfonamide groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

1,3-thiazol-2-ylmethanesulfonamide

InChI

InChI=1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8)

InChI Key

HVYIYGBLHRXWAN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CS(=O)(=O)N

Origin of Product

United States

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